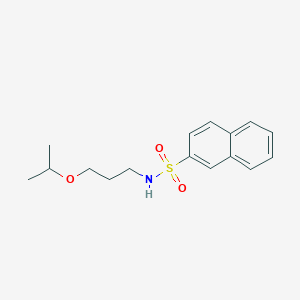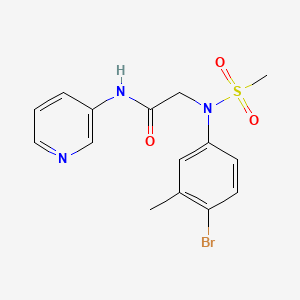![molecular formula C19H21ClN2O6S B4171693 methyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B4171693.png)
methyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate
Descripción general
Descripción
Methyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is a selective antagonist of the P2X7 receptor, which is involved in the regulation of immune responses and inflammation. In
Mecanismo De Acción
Methyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate is a selective antagonist of the P2X7 receptor. This receptor is involved in the regulation of immune responses and inflammation. When the P2X7 receptor is activated, it can lead to the release of pro-inflammatory cytokines and chemokines. Methyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate inhibits the activation of the P2X7 receptor, which can reduce the release of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
Methyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate has been shown to have potential therapeutic effects in animal models of inflammatory diseases. Studies have shown that this compound can reduce inflammation and tissue damage in animal models of rheumatoid arthritis and multiple sclerosis. In addition, this compound has been shown to have potential neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate in lab experiments is that it is a selective antagonist of the P2X7 receptor. This allows researchers to study the specific effects of inhibiting this receptor on immune responses and inflammation. However, one limitation of using this compound is that it may not accurately reflect the effects of inhibiting the P2X7 receptor in humans. Further studies are needed to determine the potential therapeutic applications of this compound in humans.
Direcciones Futuras
There are several future directions for the research of methyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate. One direction is to further investigate the potential therapeutic applications of this compound in inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to explore the potential neuroprotective effects of this compound in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Aplicaciones Científicas De Investigación
Methyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate has been used in scientific research for its potential therapeutic properties. This compound is a selective antagonist of the P2X7 receptor, which is involved in the regulation of immune responses and inflammation. Studies have shown that this compound can inhibit the activation of the P2X7 receptor, which may have potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
methyl 4-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O6S/c1-12(2)22-29(25,26)15-8-9-17(16(20)10-15)28-11-18(23)21-14-6-4-13(5-7-14)19(24)27-3/h4-10,12,22H,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVPONGUWTWOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4171612.png)

![5-(3,4-dimethylphenyl)-N-[3-(propionylamino)phenyl]-2-furamide](/img/structure/B4171626.png)
![4-{2-[(2-ethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4171630.png)
![3-[5-phenyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4171648.png)
![2-[(5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N,N-diethylethanamine](/img/structure/B4171653.png)
![7-(4-bromophenyl)-5-[4-chloro-2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4171663.png)
![2-amino-6-bromo-3'-methyl-5'-oxo-5',6'-dihydro-2'H-spiro[chromene-4,4'-pyrrolo[2,3-c]pyrazole]-3-carbonitrile](/img/structure/B4171668.png)
![1-allyl-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4171678.png)
![N-(2-nitrophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4171679.png)
![1-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-3-piperidinecarboxamide](/img/structure/B4171706.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-methoxybenzyl)acetamide](/img/structure/B4171713.png)
